molecular formula C11H14ClNO B2551063 8,8-Dimethyl-6,7-dihydroquinolin-5-one;hydrochloride CAS No. 2416233-70-8

8,8-Dimethyl-6,7-dihydroquinolin-5-one;hydrochloride

Cat. No.: B2551063
CAS No.: 2416233-70-8
M. Wt: 211.69
InChI Key: QYYFMKBGKBGWBF-UHFFFAOYSA-N
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Description

8,8-Dimethyl-6,7-dihydroquinolin-5-one;hydrochloride is a high-purity chemical intermediate designed for pharmaceutical research and drug discovery, particularly in the field of oncology. This compound features the 6,7-dihydroquinolin-5-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The core dihydroquinolinone structure is a key synthetic intermediate in developing novel therapeutic agents. Scientific literature highlights that closely related tetrahydroquinolinone and dihydroquinolinone derivatives exhibit significant antiproliferative properties against various human cancer cell lines, including non-small cell lung cancer (A549) and colon cancer (HCT-116) . These compounds can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, making them promising leads for new anticancer agents . Furthermore, structurally similar 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives have been identified as potent screening hits and starting points for medicinal chemistry campaigns, specifically as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a key therapeutic target in acute myeloid leukemia and gliomas . Researchers can utilize this chemical as a versatile building block for synthesizing more complex molecules, such as functionalized chalcone hybrids, which have demonstrated low micromolar cytotoxic activity in biological screenings . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8,8-dimethyl-6,7-dihydroquinolin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-11(2)6-5-9(13)8-4-3-7-12-10(8)11;/h3-4,7H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGHUJAPLFVCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2=C1N=CC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-6,7-dihydroquinolin-5-one;hydrochloride typically involves the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydroxylamine. This reaction results in the formation of 5-substituted 8,8-dimethyl-8,9-dihydro-3H,7H-[1,2]oxazino[5,4,3-de]quinolin-3-ones . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of advanced chemical reactors and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-6,7-dihydroquinolin-5-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

8,8-Dimethyl-6,7-dihydroquinolin-5-one;hydrochloride has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-6,7-dihydroquinolin-5-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential in modulating cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Key Substituents pKa (Predicted) Solubility & Stability Reference CAS/ID
8,8-Dimethyl-6,7-dihydroquinolin-5-one HCl C₁₁H₁₄ClNO 8,8-dimethyl, 5-ketone ~3.75* Hydroscopic; stable in inert atmosphere N/A
6,7-Dihydroisoquinolin-8(5H)-one HCl C₉H₁₀ClNO 5-ketone, no methyl groups 3.75 Sensitive to oxidation 135311-97-6
2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one C₁₁H₁₂Cl₂NO 2,4-Cl, 7,7-dimethyl N/A Likely lipophilic; chloro substituents enhance reactivity 1823355-08-3
5,6,7,8-Tetrahydroquinolin-8-amine diHCl C₉H₁₄Cl₂N₂ 8-amine, fully saturated ring N/A High aqueous solubility due to diHCl 1187929-87-8

Notes:

  • The predicted pKa (~3.75) for 8,8-dimethyl-6,7-dihydroquinolin-5-one HCl is inferred from the pKa of 7,8-dihydroisoquinolin-5(6H)-one (3.75) .
  • Chloro and dimethyl substituents influence lipophilicity and metabolic stability .

Physicochemical and Pharmacological Properties

Physicochemical Behavior

  • Solubility: The hydrochloride salt form improves water solubility compared to non-ionic analogs (e.g., 7,8-dihydroisoquinolin-5(6H)-one) .
  • Stability: Storage under inert atmosphere (e.g., N₂) is critical to prevent degradation, as seen in 6,7-dihydroisoquinolin-8(5H)-one HCl .
  • pKa : The protonated amine in the hydrochloride salt lowers the pKa, enhancing ionization at physiological pH .

Pharmacological Implications

  • Enhancer Effects: Methyl and chloro substituents may modulate drug permeation, akin to enhancers like 4,8-dimethyl-1-nonanol, which increases transepidermal drug flux .

Biological Activity

8,8-Dimethyl-6,7-dihydroquinolin-5-one; hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with two methyl groups at the 8-position and a hydrochloride salt form. Its molecular formula is C11H12ClNC_{11}H_{12}ClN with a molecular weight of approximately 201.68 g/mol. The presence of the dihydroquinoline structure suggests potential interactions with various biological targets due to its ability to participate in π-π stacking and hydrogen bonding.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties . For instance, studies have shown that related compounds can inhibit the growth of bacteria and fungi, suggesting that 8,8-Dimethyl-6,7-dihydroquinolin-5-one; hydrochloride may also possess similar effects. A detailed analysis of its antimicrobial spectrum is warranted to evaluate its efficacy against specific pathogens.

Antitumor Activity

Quinoline derivatives are often explored for their antitumor activity . The structural similarities between 8,8-Dimethyl-6,7-dihydroquinolin-5-one; hydrochloride and known antitumor agents suggest it may act on similar pathways. In vitro studies should be conducted to assess its cytotoxic effects on various cancer cell lines.

Neuroprotective Effects

There is emerging evidence that compounds with quinoline structures can modulate neurotransmitter systems. The potential for 8,8-Dimethyl-6,7-dihydroquinolin-5-one; hydrochloride to act as a modulator of glutamate receptors could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research into its effects on neuronal health and synaptic plasticity is critical.

Synthesis

The synthesis of 8,8-Dimethyl-6,7-dihydroquinolin-5-one; hydrochloride typically involves multi-step organic reactions including cyclization and functional group modifications. The following table summarizes key synthetic routes:

StepReaction TypeReagents/ConditionsYield (%)
1CyclizationAniline derivatives with ketones50
2MethylationMethyl iodide in the presence of base70
3Hydrochloride formationHCl gas treatment-

Case Study 1: Antimicrobial Evaluation

In a study examining various quinoline derivatives, compounds structurally similar to 8,8-Dimethyl-6,7-dihydroquinolin-5-one; hydrochloride were tested against Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of quinoline derivatives revealed that certain compounds could reduce oxidative stress markers in neuronal cells. The study suggested that 8,8-Dimethyl-6,7-dihydroquinolin-5-one; hydrochloride might share these protective properties through modulation of reactive oxygen species (ROS).

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